L-Leucyl-L-leucyl-L-valyl-L-lysine

Description

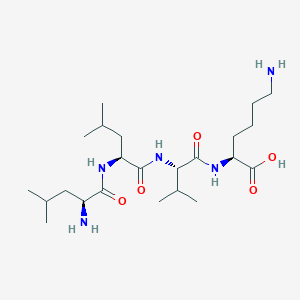

L-Leucyl-L-leucyl-L-valyl-L-lysine (Leu-Leu-Val-Lys) is a synthetic tetrapeptide composed of two leucine residues, one valine, and one lysine. Its molecular formula is C₂₃H₄₄N₄O₅, with a molecular weight of 468.6 g/mol. The sequence features hydrophobic residues (leucine and valine) and a lysine residue, which introduces a positively charged amino group at physiological pH.

Properties

CAS No. |

798540-36-0 |

|---|---|

Molecular Formula |

C23H45N5O5 |

Molecular Weight |

471.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C23H45N5O5/c1-13(2)11-16(25)20(29)27-18(12-14(3)4)21(30)28-19(15(5)6)22(31)26-17(23(32)33)9-7-8-10-24/h13-19H,7-12,24-25H2,1-6H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)/t16-,17-,18-,19-/m0/s1 |

InChI Key |

ZZHHWSHSMGGMCV-VJANTYMQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-L-leucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid (L-lysine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid (L-valine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for L-leucine and L-leucine.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis using proteases. Enzymatic methods can offer higher specificity and yield under milder conditions compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: L-Leucyl-L-leucyl-L-valyl-L-lysine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds using water and enzymes or acids.

Oxidation: Reaction with oxidizing agents, potentially modifying the side chains of the amino acids.

Reduction: Reaction with reducing agents, which can affect disulfide bonds if present.

Common Reagents and Conditions:

Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.

Oxidation: Agents like hydrogen peroxide or performic acid.

Reduction: Agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Major Products:

Hydrolysis: Produces individual amino acids or smaller peptides.

Oxidation and Reduction: Can lead to modified peptides with altered functional groups

Scientific Research Applications

Chemistry: L-Leucyl-L-leucyl-L-valyl-L-lysine is used as a model compound in peptide synthesis studies and to understand peptide bond formation and stability.

Biology: In biological research, this tetrapeptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Medicine: this compound has potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as biodegradable polymers or as a component in cosmetic formulations .

Mechanism of Action

The mechanism of action of L-Leucyl-L-leucyl-L-valyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. For example, it can act as a substrate for proteases, leading to the activation or inhibition of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Leucyl-L-leucyl-L-valyl-L-lysine with structurally or functionally related peptides, highlighting key differences in sequence, molecular properties, and applications:

Key Structural and Functional Insights:

Chain Length and Permeability :

- Shorter peptides like Leu-Leu-Val-Lys (tetrapeptide) may exhibit better tissue penetration compared to longer chains (e.g., octapeptides in ) .

- Poly-L-lysine derivatives () demonstrate that modifications (e.g., galactosylation) enhance target specificity without compromising stability .

Charge and Solubility :

- Lysine and arginine residues contribute to cationic charge, enabling interactions with negatively charged membranes or nucleic acids. For example, galactosyl poly-L-lysine leverages this for hepatic targeting , while the heptapeptide in may bind DNA .

- Hydrophobic residues (leucine, valine) in Leu-Leu-Val-Lys could promote self-assembly or lipid bilayer integration, similar to antimicrobial peptides.

Functional Modifications :

- Galactose conjugation in poly-L-lysine () mimics natural ASGPR ligands, achieving 38.9% liver uptake in mice . Unmodified Leu-Leu-Val-Lys lacks this targeting capability unless chemically altered.

Research Findings and Implications

Liver-Targeting Peptides :

Galactosyl poly-L-lysine’s success in hepatic delivery (5.7× higher uptake than albumin) underscores the importance of receptor-specific modifications . Leu-Leu-Val-Lys could adopt similar strategies (e.g., glycosylation) for targeted therapies.

Charge-Dependent Applications :

Peptides with multiple arginines () or lysines (Leu-Leu-Val-Lys) are promising for gene delivery, but their efficacy depends on balancing charge with toxicity and stability.

Hydrophobic Core Utility : The hydrophobic segment in Leu-Leu-Val-Lys may stabilize peptide-drug conjugates or enhance membrane association, analogous to lipidated peptides in drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.